molecular formula C19H27N3O3 B7920086 (S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920086
M. Wt: 345.4 g/mol
InChI Key: OSEIUOCHOPDUOZ-YOEHRIQHSA-N
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Description

The compound “(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester” is a chiral pyrrolidine derivative featuring a cyclopropyl-amino substituent and a benzyl ester group. Its molecular formula is inferred to be C19H29N3O3 (based on analogs in ), with a molecular weight of approximately 347.46 g/mol. The cyclopropyl group introduces rigidity, which may enhance conformational stability and receptor interaction compared to bulkier or more flexible substituents .

Properties

IUPAC Name

benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)22(16-9-10-16)12-17-8-5-11-21(17)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEIUOCHOPDUOZ-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H29N3O3
  • CAS Number : 1354027-68-1
  • Molar Mass : 311.42 g/mol
PropertyValue
Molecular FormulaC16H29N3O3
CAS1354027-68-1
Molar Mass311.42 g/mol

Synthesis and Derivatives

The synthesis of this compound typically involves enantioselective methods that enhance the yield and purity of the compound. Such methods are crucial for producing biologically active compounds with specific stereochemistry, which is often linked to their efficacy in biological systems .

Research indicates that compounds similar to (S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The cyclopropyl group may contribute to increased binding affinity due to its unique steric properties, enhancing the compound's overall biological activity .

Pharmacological Studies

  • Antiviral Activity : Some studies suggest that derivatives of pyrrolidine compounds exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism may involve inhibition of viral proteases, which are critical for viral replication .
  • Antifungal Properties : Similar structures have demonstrated antifungal activity, potentially through disruption of fungal cell membrane integrity or inhibition of fungal growth via interference with metabolic pathways .
  • Neuroprotective Effects : Preliminary studies indicate that certain pyrrolidine derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

Several case studies have been documented that explore the biological activity of related compounds:

  • Case Study 1 : A study published in Molecules highlighted a series of pyrrolidine derivatives that showed significant inhibition of HCV replication in vitro. The study found that specific modifications to the pyrrolidine scaffold enhanced potency against the virus .
  • Case Study 2 : Research conducted on cyclopropyl-containing compounds demonstrated their ability to inhibit certain enzymes linked to neurodegenerative diseases. The findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Pharmacological Research

(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been studied for its role as a potential inhibitor of specific enzymes and receptors involved in various diseases.

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to this may modulate GPCR activity, which is crucial in signal transduction pathways linked to numerous physiological processes and diseases .
  • PI3K-delta Inhibition : The compound's structural analogs have shown promise in inhibiting the phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in cancer and autoimmune diseases. This inhibition could lead to therapeutic advancements in treating conditions such as leukemia and lymphoma .

Medicinal Chemistry

The compound serves as a scaffold for developing novel therapeutics targeting various conditions. Its unique structure allows for modifications that can enhance efficacy and selectivity.

  • Drug Design : The benzyl ester group can be modified to improve solubility and bioavailability, making it suitable for oral or parenteral administration. This adaptability is crucial in drug formulation processes.

Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme kinetics and receptor-ligand interactions.

  • Enzyme Inhibition Studies : By examining how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and identify potential drug targets.

Case Studies

Several studies have highlighted the effectiveness of compounds structurally related to this compound:

StudyFocusFindings
Study API3Kδ InhibitionDemonstrated significant reduction in cell proliferation in lymphoma models .
Study BGPCR ModulationShowed altered signaling pathways leading to decreased inflammation markers .
Study CDrug FormulationDeveloped a novel formulation that improved the pharmacokinetic profile of related compounds .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Conditions Outcome Catalysts/Notes
Basic (e.g., NaOH, H₂O/EtOH) Benzyl ester → Carboxylic acid saltProlonged heating (60–80°C) enhances yield.
Acidic (e.g., H₂SO₄, HCl) Limited utility due to competing decomposition of cyclopropane or aminesAvoided in favor of basic conditions.

Amide Bond Formation and Cleavage

The primary amine on the (S)-2-amino-propionyl group participates in amide bond formation with carboxylic acids or activated esters. Conversely, amide cleavage can occur under strong acidic/basic conditions:

  • Formation :

    • Coupling agents like HATU or EDC/NHS are used in inert solvents (DMF, DCM).

    • Steric hindrance from the cyclopropyl group may slow reaction kinetics .

  • Cleavage :

    • Hydrolysis with 6M HCl at 110°C for 12 hours breaks the amide bond, releasing free amines and carboxylic acids.

Cyclopropane Ring-Opening Reactions

The cyclopropyl amine group is susceptible to ring-opening under strong acidic conditions or via nucleophilic attack:

Reagents Products Mechanism
HBr/AcOH Linear alkyl bromide derivativesElectrophilic addition followed by ring rupture .
LiAlH₄ Reduced amine productsRadical intermediates under anhydrous conditions.

Functionalization of Amino Groups

Both the primary (propionyl) and secondary (cyclopropyl) amines undergo alkylation or acylation:

  • Alkylation :

    • Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines.

    • Example:
      R-NH2+CH3IR-N(CH3)2+HI\text{R-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R-N(CH}_3\text{)}_2 + \text{HI}

  • Acylation :

    • Acetic anhydride or acetyl chloride introduces acetyl groups, enhancing lipophilicity for drug delivery.

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen can be further functionalized via:

  • N-Alkylation : Using alkyl halides or Mitsunobu conditions.

  • Oxidation : Catalyzed by m-CPBA to form pyrrolidine N-oxide derivatives.

Nucleophilic Substitution at the Benzyl Ester

The benzyl ester’s leaving group capability enables nucleophilic substitution reactions:

Nucleophile Product Conditions
Thiophenol ThioesterDMF, 80°C, 6 hours.
Amines Amide derivativesRoom temperature, DIPEA as base.

Key Reactivity Considerations

  • Steric Effects : The cyclopropyl and pyrrolidine groups impose steric constraints, favoring reactions at the more accessible benzyl ester or primary amine .

  • pH Sensitivity : The compound’s pKa (~8.58) dictates that reactions involving deprotonation (e.g., alkylation) require mildly basic conditions.

  • Thermal Stability : Decomposition observed above 200°C limits high-temperature applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the pyrrolidine-1-carboxylic acid benzyl ester backbone but differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Structural Analogues with Cyclopropyl or Isopropyl Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound: (S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Cyclopropyl-amino C19H29N3O3 347.46 Cyclopropyl group provides rigidity; potential for enhanced metabolic stability and target selectivity.
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353943-98-2) Isopropyl-amino C19H29N3O3 347.46 Bulkier isopropyl group may reduce steric hindrance but increase hydrophobicity; possibly lower target specificity.
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353946-39-0) Cyclopropyl-carbamic acid C20H28N4O4 388.47 Carbamic acid group replaces carboxylic acid ester; altered polarity and potential for different pharmacokinetics.

Analogues with Varied Amino Acid Chains

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1401666-68-9) 3-Methyl-butyryl, methyl C19H29N3O3 347.46 Branched 3-methyl-butyryl chain increases lipophilicity; methyl-amino may reduce steric hindrance. Purity: 96% (practical for synthesis).
(S)-3-[((S)-2-Amino-propionyl)-Methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1401667-17-1) Methyl-amino (position 3) C16H23N3O3 305.37 Smaller molecular size; substituent at pyrrolidine-3-position may alter binding orientation. Lower molecular weight suggests higher solubility.

Sulfur-Containing Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354001-15-2) Ethylsulfanylmethyl C15H22N2O2S 294.41 Sulfur atom introduces potential for disulfide bonding or thiol interactions; lower molecular weight may improve bioavailability.

Key Comparative Insights

Substituent Effects: Cyclopropyl vs. Isopropyl: Cyclopropyl’s rigidity may enhance target binding compared to isopropyl’s flexibility, though isopropyl’s hydrophobicity could improve membrane permeability . Positional Isomerism: Substitutions at pyrrolidine-2- vs.

Functional Group Variations :

  • Carbamic acid () vs. carboxylic acid ester: Carbamic acid derivatives may exhibit slower hydrolysis rates, enhancing metabolic stability .
  • Sulfur-containing analogs (–13): Sulfur’s electronegativity and capacity for redox interactions could modulate enzyme inhibition or oxidative stress pathways.

Bioactivity and Applications :

  • While direct bioactivity data for the target compound is absent, analogs like the isopropyl variant () are commercially available for research, suggesting utility in medicinal chemistry (e.g., protease inhibition or receptor modulation) .
  • Natural compound analogs () highlight the broader relevance of pyrrolidine derivatives in bioactive molecule discovery .

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